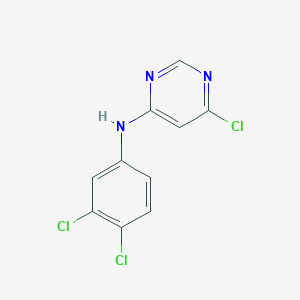

6-Chloro-n-(3,4-dichlorophenyl)pyrimidin-4-amine

Overview

Description

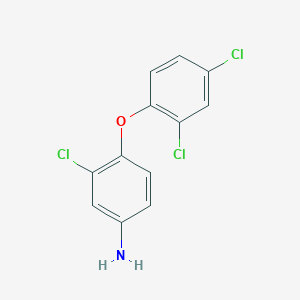

The compound "6-Chloro-n-(3,4-dichlorophenyl)pyrimidin-4-amine" is a chemical entity that appears to be related to a class of compounds known for their diverse biological activities. While the provided papers do not directly discuss this exact compound, they do provide insights into similar pyrimidin-amine derivatives and their synthesis, molecular structure, chemical reactions, and physical and chemical properties. These compounds are often synthesized for their potential pharmacological properties, including anticancer and antihypertensive activities.

Synthesis Analysis

The synthesis of related compounds typically involves multi-step reactions, starting from simple precursors. For instance, the synthesis of a related compound involved condensation reactions, chlorination, and further condensation with a diamine . Another synthesis method for a similar compound utilized an aza-Wittig reaction followed by treatment with amines or phenols . These methods highlight the complexity and specificity required in the synthesis of pyrimidin-amine derivatives.

Molecular Structure Analysis

The molecular structure of these compounds is often confirmed using X-ray crystallography. For example, one study confirmed the structure of a related compound and provided detailed crystallographic information, including the space group and cell constants . Another study reported the crystal structure of a similar compound, which crystallized in the triclinic system . These structures are crucial for understanding the compound's potential interactions with biological targets.

Chemical Reactions Analysis

The chemical reactivity of these compounds can be inferred from their functional groups and substitution patterns. For instance, the presence of chloro and amino groups in the pyrimidin ring suggests potential for further chemical modifications, such as nucleophilic substitution reactions . The reactivity of these compounds is also influenced by the electronic properties of the substituents, which can be studied using density functional theory (DFT) .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidin-amine derivatives are influenced by their molecular structure. The crystallographic studies provide insights into the molecular conformation and packing in the solid state . Theoretical calculations, such as DFT, can predict the electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are indicative of the compound's chemical stability and reactivity . Additionally, the intermolecular interactions, such as hydrogen bonding and π-stacking, can affect the compound's solubility and melting point .

Scientific Research Applications

Antihypertensive Activity

6-Chloro-n-(3,4-dichlorophenyl)pyrimidin-4-amine derivatives have shown promising results in antihypertensive activity. Studies conducted on spontaneously hypertensive rats revealed that certain compounds, notably a derivative of this chemical, effectively lowered blood pressure to normotensive levels when administered orally. The effect of structural variations on the antihypertensive activity of these derivatives was also explored (Bennett et al., 1981).

Anticancer Activity

The compound has been investigated for its potential anticancer properties. For instance, a study on a derivative with a slightly different chemical structure showed moderate anticancer activity. The research focused on the synthesis, crystallization, and biological activity of this derivative (Lu Jiu-fu et al., 2015).

Antibacterial Agent

Research into the antibacterial properties of 6-Chloro-n-(3,4-dichlorophenyl)pyrimidin-4-amine derivatives has shown promising results. A particular derivative exhibited good to moderate antibacterial activity against various Gram-positive and Gram-Negative bacteria, demonstrating its potential as an antibacterial agent (Murugavel et al., 2015).

Synthesis and Structural Analysis

The compound and its derivatives have been a subject of extensive synthesis and structural analysis. Studies have focused on understanding the crystal structures and the impact of different substituents on the molecular framework of these compounds (Jianchao Liu et al., 2007).

Safety And Hazards

Future Directions

While specific future directions for this compound are not available, pyrimidine derivatives are of significant interest in medicinal chemistry and drug discovery due to their wide range of biological activities . Therefore, it’s plausible that 6-Chloro-n-(3,4-dichlorophenyl)pyrimidin-4-amine could be explored for potential therapeutic applications in the future.

properties

IUPAC Name |

6-chloro-N-(3,4-dichlorophenyl)pyrimidin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Cl3N3/c11-7-2-1-6(3-8(7)12)16-10-4-9(13)14-5-15-10/h1-5H,(H,14,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKFCSVINRQJSNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1NC2=CC(=NC=N2)Cl)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Cl3N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30978945 | |

| Record name | 6-Chloro-N-(3,4-dichlorophenyl)pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30978945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloro-n-(3,4-dichlorophenyl)pyrimidin-4-amine | |

CAS RN |

6303-46-4 | |

| Record name | NSC43277 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43277 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Chloro-N-(3,4-dichlorophenyl)pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30978945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

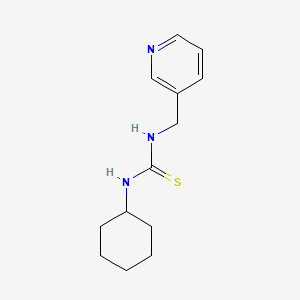

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{(E)-[(3,4-dimethoxyphenyl)imino]methyl}-6-methoxyphenol](/img/structure/B3032852.png)

![1-([1,1'-Biphenyl]-4-yl)-4,4,4-trifluorobutane-1,3-dione](/img/structure/B3032858.png)